The Unstable Element: A Technical History of Astatine's Discovery and Synthesis
The Unstable Element: A Technical History of Astatine's Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Astatine, the 85th element on the periodic table, holds the distinction of being the rarest naturally occurring element on Earth. Its inherent instability, as reflected in its name derived from the Greek astatos (unstable), has made its study a significant challenge. However, this very instability, particularly the alpha-emitting properties of certain isotopes, has positioned astatine as a promising candidate for targeted alpha therapy in cancer treatment. This technical guide provides a comprehensive overview of the history of astatine's discovery, from early predictions to its definitive synthesis, and details the evolution of its production and purification methodologies.
The Path to Discovery: From Prediction to Synthesis
The existence of an element with atomic number 85 was first predicted by Dmitri Mendeleev in 1869, who provisionally named it "eka-iodine" due to its expected position below iodine in the halogen group.[1][2] The ensuing decades saw several unsubstantiated claims of its discovery, with proposed names such as "alabamine" and "dor".[1][3]
The definitive identification of astatine was achieved in 1940 by Dale R. Corson, Kenneth Ross MacKenzie, and Emilio Segrè at the University of California, Berkeley.[3][4][5] Rather than searching for the elusive element in nature, they synthesized it by bombarding a target of bismuth-209 with alpha particles accelerated in a cyclotron.[1][6] This landmark experiment not only filled a gap in the periodic table but also ushered in a new era of synthetic element creation.
The first natural occurrence of astatine was confirmed in 1943 by Berta Karlik and Traude Bernert, who identified it as a product in the natural decay chains of uranium and actinium.[3]
Caption: A flowchart illustrating the major milestones in the discovery of astatine.
Synthesis of Astatine: Nuclear Reactions and Production Data
The most common method for producing astatine, particularly the medically relevant isotope astatine-211, remains the same fundamental nuclear reaction used in its initial discovery: the bombardment of natural bismuth (209Bi) with alpha particles.[7][8]
The Core Nuclear Reaction
The primary nuclear reaction for the production of astatine-211 is:
209Bi (α, 2n) 211At [7]
This notation indicates that a bismuth-209 nucleus absorbs an alpha particle (α) and emits two neutrons (2n) to become astatine-211.
A competing and undesirable reaction can also occur, especially at higher alpha particle energies, leading to the production of astatine-210:
209Bi (α, 3n) 210At [7]
Astatine-210 is problematic due to its decay to the long-lived and highly radiotoxic polonium-210.[7] Therefore, precise control of the alpha particle energy is crucial to maximize the yield of 211At while minimizing the 210At contaminant.
Caption: The primary nuclear reactions involved in the synthesis of astatine.
Quantitative Production Data
The yield of astatine-211 is highly dependent on the energy of the incident alpha particles and the beam current of the cyclotron. The following table summarizes key quantitative data related to astatine-211 production.
| Parameter | Value | Reference |
| Optimal Alpha Particle Energy | ~28-29 MeV | [8] |
| 211At Production Yield | 41 ± 7 MBq/μA·h | [7] |
| Half-life of 211At | 7.214 hours | [3] |
| Half-life of 210At | 8.1 hours | [3] |
| 210At Contamination at 28.6 MeV | <0.01% | [7] |
| 210At Contamination at 29.1 MeV | 0.023 ± 0.006% | [7] |
| 210At Contamination at 29.6 MeV | 0.18 ± 0.03% | [7] |
| 210At Contamination at 30.1 MeV | 0.7 ± 0.1% | [7] |
Experimental Protocols: From Target to Purified Product
The production and purification of astatine-211 involve a series of carefully controlled steps, from the preparation of the bismuth target to the final isolation of the radionuclide.
Target Preparation
The target material is typically natural metallic bismuth (100% 209Bi).[7] Due to bismuth's low melting point (271.4 °C), thermal management during irradiation is critical to prevent the target from melting and releasing volatile astatine.[7] To address this, the bismuth is often deposited on a backing material with good thermal conductivity, such as aluminum or copper.[7] A thin layer of aluminum may also be applied on top of the bismuth to further mitigate melting and astatine evaporation.[7]
Cyclotron Irradiation
The prepared bismuth target is irradiated with a beam of alpha particles from a cyclotron. The energy of the alpha beam is carefully controlled to the optimal range of 28-29 MeV to maximize the production of 211At and minimize the formation of 210At.[8] Beam currents and irradiation times are adjusted based on the desired final activity of astatine-211.
Purification Methodologies
Following irradiation, the astatine-211 must be separated from the bulk bismuth target and any other radioimpurities. Two primary methods are employed for this purification: dry distillation and wet chemistry.
This is a widely used method that leverages the volatility of astatine.[8]
Protocol:
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The irradiated bismuth target is placed in a quartz furnace.
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The furnace is heated to a temperature between 650°C and 800°C.[8] At this temperature, the astatine volatilizes while the bismuth and polonium remain in the molten state.
-
A stream of an inert gas, such as nitrogen or argon, carries the vaporized astatine out of the furnace.[8]
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The astatine is then collected in a cooled trap, which can be a capillary tube, a bubbler containing a solvent, or a silica column.[7]
A newer variation of this method utilizes induction heating to more rapidly and directly heat the target, potentially reducing the overall distillation time.[5]
This method involves the dissolution of the target followed by liquid-liquid extraction.[8]
Protocol:
-
The irradiated bismuth target is dissolved in concentrated nitric acid.[9]
-
The nitric acid is then removed, typically by evaporation.[8]
-
The resulting residue containing bismuth and astatine is dissolved in 8 M hydrochloric acid.[9]
-
The astatine is then selectively extracted from the aqueous solution into an organic solvent, most commonly di-isopropyl ether (DIPE).[8][9]
-
The purified astatine can then be back-extracted into a suitable aqueous solution if required.
More recent advancements in wet chemistry include the use of extraction chromatography, where a solution of the dissolved target in nitric acid is passed through a column containing beads infused with ketones. The astatine selectively binds to the ketones, allowing the bismuth to pass through, resulting in a rapid and efficient separation.
Caption: A high-level overview of the astatine-211 production and purification process.
Conclusion
The journey from the theoretical prediction of eka-iodine to the routine production of astatine-211 for medical research is a testament to the advancements in nuclear physics and chemistry. While its inherent instability presents ongoing challenges, the development of robust synthesis and purification protocols has made this rare element accessible for pioneering applications in targeted alpha therapy. Continued research into optimizing production yields, improving purification efficiencies, and exploring the fundamental chemistry of astatine will be crucial in realizing its full potential in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted cancer therapy: Researchers speed up astatine-211 purification • healthcare-in-europe.com [healthcare-in-europe.com]
- 3. Astatine-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Realizing Clinical Trials with Astatine-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 9. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]
